molecular formula C15H8ClF6NO2 B1671747 N-(3,5-双三氟甲基苯基)-5-氯-2-羟基苯甲酰胺 CAS No. 978-62-1

N-(3,5-双三氟甲基苯基)-5-氯-2-羟基苯甲酰胺

货号 B1671747
CAS 编号: 978-62-1
分子量: 383.67 g/mol
InChI 键: CHILCFMQWMQVAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is often found in pharmaceuticals and can exhibit various biological activities . The compound also has a 3,5-bis(trifluoromethyl)phenyl group, which is known to be used in catalyst development .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a 3,5-bis(trifluoromethyl)phenyl group. These groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzamide and 3,5-bis(trifluoromethyl)phenyl groups. For instance, the benzamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzamide and 3,5-bis(trifluoromethyl)phenyl groups could affect the compound’s solubility, stability, and reactivity .

科学研究应用

有机合成和化学性质

  • 分子内氧化偶联:N-(3,5-双三氟甲基苯基)-5-氯-2-羟基苯甲酰胺已被用于研究分子内氧化偶联反应。这些反应对于合成复杂有机分子(如螺环氧吲哚)至关重要,展示了该化合物在促进创新合成途径中的作用(Zhengsen Yu et al., 2011)

药物化学和药理学

  • 抗癌活性:研究已经确定了N-(3,5-双三氟甲基苯基)-5-氯-2-羟基苯甲酰胺衍生物对各种癌细胞系具有显著的细胞毒性,突显了其作为新型抗癌药物骨架的潜力(Zhonghai Tang et al., 2017)
  • 脑水肿治疗:包括N-(3,5-双三氟甲基苯基)-5-氯-2-羟基苯甲酰胺在内的官能化苯基苯甲酰胺已被研究其抑制水通道蛋白-4的能力,减少脑水肿并改善中枢神经系统损伤模型的结果。这展示了其在神经系统疾病治疗中的应用(G. Farr et al., 2019)

材料科学

  • 聚酰亚胺合成:从1,1-双[4-(4′-氨基苯氧基)苯基]-1-[3″,5″-双三氟甲基苯基]-2,2,2-三氟乙烷衍生的新型聚酰亚胺,与N-(3,5-双三氟甲基苯基)-5-氯-2-羟基苯甲酰胺相关,已被合成,表现出良好的溶解性和热稳定性。由于其出色的机械和热性能,这些材料在航空航天和电子工业中具有潜在应用(D. Yin et al., 2005)

环境化学

  • 环境酚类分析:该化合物已被引用在开发敏感的分析方法中,用于检测人乳中的环境酚类,展示了其在环境健康研究中的相关性(X. Ye et al., 2008)

属性

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHILCFMQWMQVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243248
Record name IMD-0354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide

CAS RN

978-62-1
Record name IMD-0354
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMD-0354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMD-0354
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMD-0354
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Using 5-chlorosalicylic acid and 3,5-bis(trifluoromethyl)aniline as the raw materials, the same operation as the example 16 gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85.5%

Synthesis routes and methods II

Procedure details

To 30 ml of toluene were added 5-chlorosalicylic acid (862 mg, 5 mmol), 3,5-bis(trifluoromethyl)aniline (1.37 g, 6 mmol), and phosphoroustrichloride (755 mg, 5.5 mmol) in the presence of argon gas, followed by stirring for 6 hours through heat-reflux. Sodium hydrogen carbonate was added to the mixture to adjust pH to 7, followed by concentration under reduced pressure. The mixture was dissolved in 60 ml of ethylacetate, which was washed with water (40 ml×2). The organic layer was concentrated under reduced pressure, followed by column chromatography to give 1.09 g of the target compound (yield: 57%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
862 mg
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
755 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
57%

Synthesis routes and methods III

Procedure details

A mixture of 5-chlorosalicylic acid(6.90 g, 40 mmol), 3,5-bis(trifluoromethyl)aniline(9.16 g, 40 mmol), phosphorus trichloride(1.74 mL, 20 mmol) and toluene(80 mL) was refluxed for 3 hours under argon atmosphere. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate (240 mL). After the ethyl acetate layer was washed successively with water and brine, dried over anhydrous magnesium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give the title compound (13.12 g, 85.5%) as a light yellow solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
9.16 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step Two
Yield
85.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide

Citations

For This Compound
41
Citations
Z Tang, UM Acuna, NF Fernandes, S Chettiar… - Anticancer …, 2017 - ar.iiarjournals.org
Background/Aim: Cancer is a leading cause of death. Hence, this study aimed at the optimization of niclosamide derivatives for the development of new potential anticancer agents. …
Number of citations: 14 ar.iiarjournals.org
M Tian, A Abdelrahman, Y Baqi, E Fuentes… - Journal of Medicinal …, 2020 - ACS Publications
Antagonists for the ATP-gated ion channel receptor P2X1 have potential as antithrombotics and for treating hyperactive bladder and inflammation. In this study, salicylanilide derivatives …
Number of citations: 10 pubs.acs.org
GW Farr, CH Hall, SM Farr, R Wade, JM Detzel… - Neuroscience, 2019 - Elsevier
Cerebral edema in ischemic stroke can lead to increased intracranial pressure, reduced cerebral blood flow and neuronal death. Unfortunately, current therapies for cerebral edema are …
Number of citations: 45 www.sciencedirect.com
S Kang, HJ Min, MS Kang, MG Jung, S Kim - Bioorganic & medicinal …, 2013 - Elsevier
TMPRSS4 is a novel type II transmembrane serine protease that has been implicated in the invasion and metastasis of colon cancer cells. In this study, a novel series of 2-…
Number of citations: 52 www.sciencedirect.com
JC Bell, HW Strobel - Drug Metabolism and Disposition, 2012 - ASPET
Although the mechanisms that regulate CYP4F genes have been and are currently being studied in a number of laboratories, the specific mechanisms for the regulation of these genes …
Number of citations: 39 dmd.aspetjournals.org
IE Escobar, A White, W Kim, E Mylonakis - Antibiotics, 2020 - mdpi.com
Multidrug-resistant pathogens pose a serious threat to human health. For decades, the antibiotic vancomycin has been a potent option when treating Gram-positive multidrug-resistant …
Number of citations: 11 www.mdpi.com
G Paraskevopoulos, S Monteiro, R Vosátka… - Bioorganic & medicinal …, 2017 - Elsevier
Salicylanilides have proved their activity against tuberculosis (TB). One weak electron-withdrawing substituent is favored at the salicylic part, specially Cl or Br atoms at positions 4 or 5. …
Number of citations: 23 www.sciencedirect.com
IY Lee, TD Gruber, A Samuels, M Yun, B Nam… - Bioorganic & medicinal …, 2013 - Elsevier
A series of salicylanilides was synthesized based on a high-throughput screening hit against Mycobacterium tuberculosis. A free phenolic hydroxyl on the salicylic acid moeity is …
Number of citations: 60 www.sciencedirect.com
J Lal, G Kaul, A Akhir, SB Ansari, S Chopra… - Medicinal Chemistry …, 2021 - Springer
Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) are primary causes of skin and soft tissue infections worldwide. To …
Number of citations: 8 link.springer.com
V Onnis, MT Cocco, V Lilliu, C Congiu - Bioorganic & medicinal chemistry, 2008 - Elsevier
The synthesis and antitumoral activity of ester and amide derivatives of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids 8–58 is described. Trifluoromethylpyridine derivatives 8–…
Number of citations: 30 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。